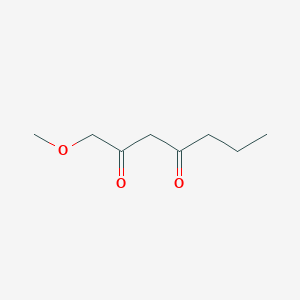
2,4-Heptanedione, 1-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Heptanedione, 1-methoxy- can be achieved through several methods. One common approach involves the reaction of 2,4-heptanedione with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the methoxy group to be introduced at the desired position .
Industrial Production Methods
Industrial production of 2,4-Heptanedione, 1-methoxy- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2,4-Heptanedione, 1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,4-Heptanedione, 1-methoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Heptanedione, 1-methoxy- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the methoxy group may influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Heptanedione: Lacks the methoxy group, leading to different chemical properties and reactivity.
2,6-Heptanedione: Another isomer with different positioning of the carbonyl groups.
1-Methoxy-2,6-heptanedione: Similar structure but with different positioning of the methoxy group.
Uniqueness
2,4-Heptanedione, 1-methoxy- is unique due to the presence of the methoxy group at the first carbon position, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
124806-80-0 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-methoxyheptane-2,4-dione |
InChI |
InChI=1S/C8H14O3/c1-3-4-7(9)5-8(10)6-11-2/h3-6H2,1-2H3 |
InChI Key |
UAHFPVQCBBJIEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


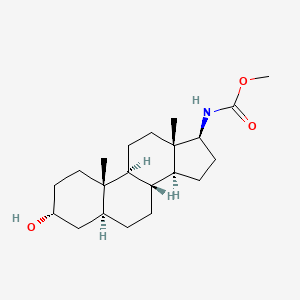
![2-[2-(Ethylamino)benzamido]benzoic acid](/img/structure/B14301294.png)
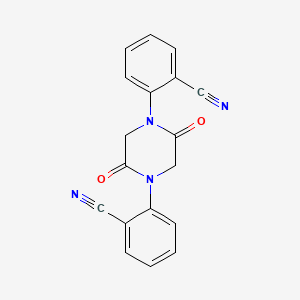

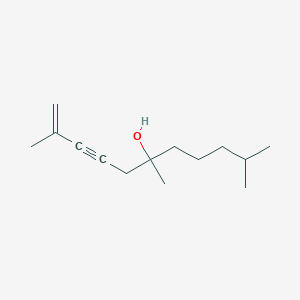

![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid](/img/structure/B14301327.png)
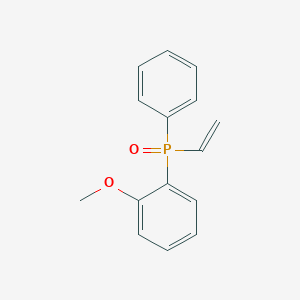
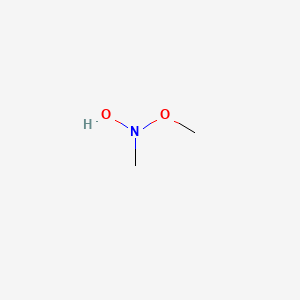
![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene](/img/structure/B14301343.png)
![1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one](/img/structure/B14301361.png)
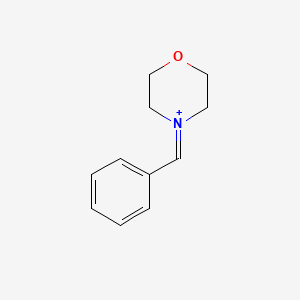
![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
